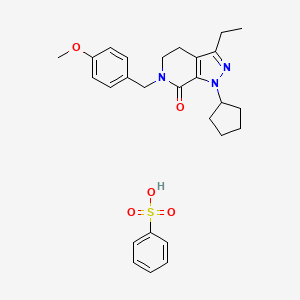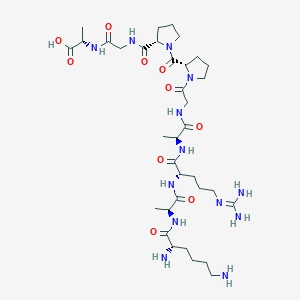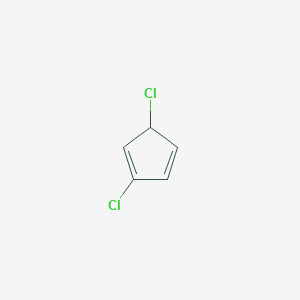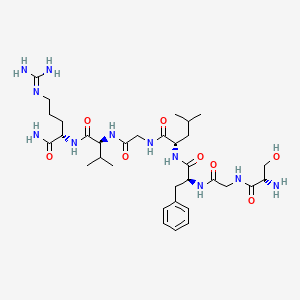![molecular formula C15H14ClNO3 B12579246 Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- CAS No. 610320-58-6](/img/structure/B12579246.png)
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of a 4-chlorophenyl group, a hydroxy group, and a methoxy group attached to the benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy-, the synthesis can be achieved through the following steps:
Condensation Reaction: The reaction between 4-chlorobenzylamine and 2-hydroxy-3-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves scalable methods such as:
Batch Reactors: Large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions.
Continuous Flow Reactors: Continuous flow processes that allow for the continuous addition of reactants and removal of products, improving efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with palladium catalyst, sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would yield an amine.
Aplicaciones Científicas De Investigación
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another benzamide derivative with similar structural features.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: A dichlorobenzamide derivative with different substitution patterns.
Uniqueness
Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxy- is unique due to the specific combination of functional groups (hydroxy, methoxy, and chlorophenyl) attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
610320-58-6 |
|---|---|
Fórmula molecular |
C15H14ClNO3 |
Peso molecular |
291.73 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]-2-hydroxy-3-methoxybenzamide |
InChI |
InChI=1S/C15H14ClNO3/c1-20-13-4-2-3-12(14(13)18)15(19)17-9-10-5-7-11(16)8-6-10/h2-8,18H,9H2,1H3,(H,17,19) |
Clave InChI |
CLHKDIZPHVXESB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1O)C(=O)NCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


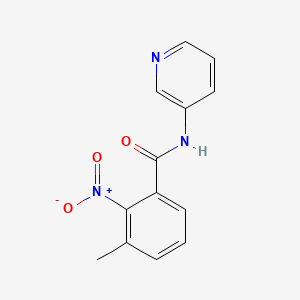
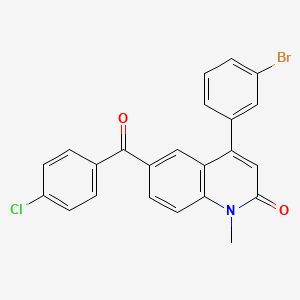
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
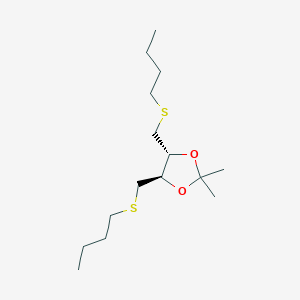
![[(Methaneseleninyl)methyl]benzene](/img/structure/B12579186.png)
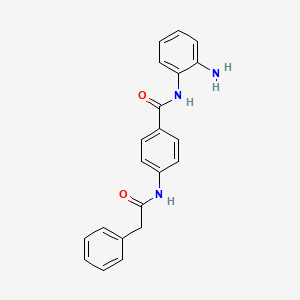
![8-hydroxy-7-benzyl-1-Oxa-7-azaspiro[4.4]nonan-6-one](/img/structure/B12579200.png)
methyl}phosphonate](/img/structure/B12579215.png)
![1,1',1''-(Benzene-1,3,5-triyl)tri(bicyclo[2.1.0]pentane)](/img/structure/B12579232.png)
![3,3-dimethyl-5-benzyl-2-Oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B12579236.png)
